2,3-Diphenylbutane-2,3-diamine
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Overview
Description
2,3-Diphenylbutane-2,3-diamine is an organic compound with the molecular formula C16H20N2 It is a diamine derivative characterized by the presence of two phenyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of corresponding nitro compounds using reducing agents such as lithium aluminium hydride. Another method includes the reductive amination of ketones with aniline derivatives under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminium hydride, and catalytic hydrogenation.
Substitution: Various electrophiles, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,3-Diphenylbutane-2,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-diphenylbutane-2,3-diamine exerts its effects involves interactions with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence catalytic processes and biochemical pathways. Additionally, the compound’s amino groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A chiral diamine with similar coordination chemistry properties.
1,2-Diaminocyclohexane: Another diamine that exists as three stereoisomers and is used in similar applications.
Uniqueness
2,3-Diphenylbutane-2,3-diamine is unique due to its specific structural features, including the presence of two phenyl groups. These phenyl groups confer distinct electronic and steric properties, making the compound particularly useful in certain catalytic and synthetic applications .
Properties
CAS No. |
109090-35-9 |
---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,3-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,17-18H2,1-2H3 |
InChI Key |
KPHOLXYUGFYSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)N)N |
Origin of Product |
United States |
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